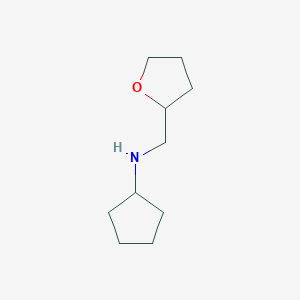

N-(oxolan-2-ylmethyl)cyclopentanamine

Description

N-(oxolan-2-ylmethyl)cyclopentanamine is a secondary amine featuring a cyclopentane backbone with an amine group substituted by an oxolan-2-ylmethyl moiety. The oxolan (tetrahydrofuran, THF) group is a five-membered oxygen-containing ring, conferring both polar and moderately lipophilic characteristics to the compound. Structurally, the molecule comprises a cyclopentylamine core linked via a methylene bridge to the 2-position of the oxolan ring. Its molecular formula is inferred as C₁₀H₁₉NO, with a calculated molecular weight of 169.2 g/mol.

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCWRMGHVKQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds via nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the overall yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(oxolan-2-ylmethyl)cyclopentanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

N-(oxolan-2-ylmethyl)cyclopentanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(oxolan-2-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Key Differences :

- The oxolan-2-ylmethyl group in the target compound introduces an ether oxygen, enhancing polarity compared to sulfonamides or aromatic heterocycles. This may reduce lipophilicity (lower logP) and improve aqueous solubility.

- Patent compounds prioritize aromatic or sulfonamide substituents for target-specific interactions (e.g., enzyme inhibition), whereas the oxolan group may direct metabolism or alter bioavailability .

Tetrahydrofurfuryl Derivatives

evaluates tetrahydrofurfuryl acrylate (CAS 2399-48-6), which shares the tetrahydrofurfuryl (oxolan-2-ylmethyl) moiety. While structurally distinct (acrylate ester vs. amine), both compounds likely metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4) via esterase or oxidative pathways .

Comparison :

| Property | N-(oxolan-2-ylmethyl)cyclopentanamine | Tetrahydrofurfuryl Acrylate |

|---|---|---|

| Core Functional Group | Secondary amine | Acrylate ester |

| Molecular Weight | 169.2 g/mol (calculated) | 156.18 g/mol |

| Key Applications | Pharmaceutical potential | Polymer industry |

| Metabolite | Tetrahydrofurfuryl alcohol (inferred) | Tetrahydrofurfuryl alcohol |

Cyclopentanamine-Based Ligands

describes N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine, a ligand used to synthesize metal complexes (e.g., Co, Cu). Pyrazole groups provide nitrogen donors for metal coordination, unlike the oxygen-rich oxolan group in the target compound .

Key Contrasts :

- Pyrazole substituents enhance metal-binding capacity, making such ligands suitable for catalytic or magnetic applications.

- The oxolan group may limit coordination ability but could improve solubility in polar solvents.

Research Findings and Discussion

Pharmacological and Metabolic Insights

- Bioactivity : While patent compounds target enzymes (e.g., kinases ), the oxolan group may steer the target compound toward CNS applications due to similarities to THF-containing neuromodulators.

- Metabolism : Shared metabolism with tetrahydrofurfuryl acrylate suggests cleavage to tetrahydrofurfuryl alcohol and cyclopentanamine, necessitating toxicity studies on these metabolites .

Comparative Data Table

Activité Biologique

N-(oxolan-2-ylmethyl)cyclopentanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) and cyclopentane moieties. This unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound can bind to molecular targets, influencing pathways involved in:

- Cell proliferation : It may inhibit enzymes that promote cancer cell growth.

- Neurotransmission : Potential interactions with neurotransmitter receptors could affect cognitive functions.

- Antimicrobial activity : Preliminary studies suggest it may exhibit properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

This compound has been studied for its anticancer properties. In vitro studies demonstrate cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with neurotransmitter systems may help mitigate cognitive decline associated with conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential benefits in neurodegenerative disorders |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various human cancer cell lines, including breast and prostate cancer. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving caspase activation leading to apoptosis. This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as an alternative treatment option for resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.